2-Bromo-5-(4-methoxyphenyl)oxazole
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Overview
Description
2-Bromo-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromo group at the 2-position and a methoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-1-(4-methoxyphenyl)ethanone, which undergoes cyclization in the presence of a base to form the oxazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dioxane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(4-methoxyphenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-2-methoxyphenyl)oxazole: A closely related compound with similar structural features.
2-Methyl-5-(4-methoxyphenyl)oxazole: Another oxazole derivative with a methyl group instead of a bromo group.
5-(4-Methoxyphenyl)oxazole: Lacks the bromo substituent but retains the methoxyphenyl group.
Uniqueness
2-Bromo-5-(4-methoxyphenyl)oxazole is unique due to the presence of both the bromo and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The bromo group can participate in various substitution reactions, while the methoxyphenyl group enhances the compound’s lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3 |
InChI Key |
WEDWCAKNECDLNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)Br |
Origin of Product |
United States |
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